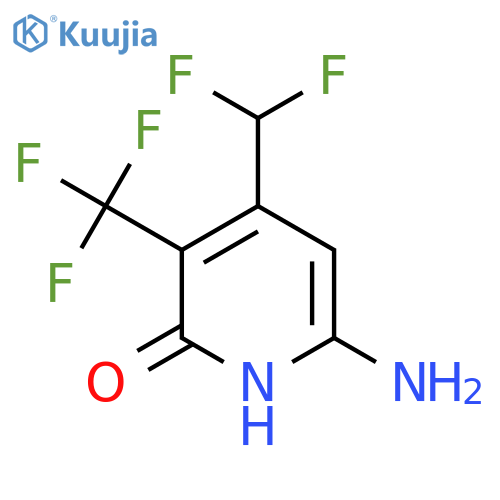Cas no 1805215-69-3 (6-Amino-4-(difluoromethyl)-2-hydroxy-3-(trifluoromethyl)pyridine)

6-Amino-4-(difluoromethyl)-2-hydroxy-3-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 6-Amino-4-(difluoromethyl)-2-hydroxy-3-(trifluoromethyl)pyridine
-
- インチ: 1S/C7H5F5N2O/c8-5(9)2-1-3(13)14-6(15)4(2)7(10,11)12/h1,5H,(H3,13,14,15)
- InChIKey: HQDNVVUYRPLTIO-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(NC(=CC=1C(F)F)N)=O)(F)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 355
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 55.1
6-Amino-4-(difluoromethyl)-2-hydroxy-3-(trifluoromethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024005722-500mg |
6-Amino-4-(difluoromethyl)-2-hydroxy-3-(trifluoromethyl)pyridine |
1805215-69-3 | 97% | 500mg |
$940.80 | 2022-04-01 | |
| Alichem | A024005722-1g |
6-Amino-4-(difluoromethyl)-2-hydroxy-3-(trifluoromethyl)pyridine |
1805215-69-3 | 97% | 1g |
$1,629.60 | 2022-04-01 |
6-Amino-4-(difluoromethyl)-2-hydroxy-3-(trifluoromethyl)pyridine 関連文献
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
6-Amino-4-(difluoromethyl)-2-hydroxy-3-(trifluoromethyl)pyridineに関する追加情報
Comprehensive Analysis of 6-Amino-4-(difluoromethyl)-2-hydroxy-3-(trifluoromethyl)pyridine (CAS No. 1805215-69-3)
6-Amino-4-(difluoromethyl)-2-hydroxy-3-(trifluoromethyl)pyridine (CAS No. 1805215-69-3) is a fluorinated pyridine derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The compound's difluoromethyl and trifluoromethyl groups enhance its bioactivity, making it a valuable intermediate in drug discovery and crop protection formulations. Researchers are particularly interested in its potential applications for enzyme inhibition and metabolic stability, which align with current trends in precision medicine and sustainable agriculture.
In recent years, the demand for fluorinated compounds like 6-Amino-4-(difluoromethyl)-2-hydroxy-3-(trifluoromethyl)pyridine has surged, driven by their role in developing next-generation therapeutics and eco-friendly pesticides. A common query among scientists is how this compound compares to non-fluorinated analogs in terms of binding affinity and environmental persistence. Studies suggest that the introduction of fluorine atoms improves target selectivity while maintaining low toxicity profiles—a critical factor for regulatory compliance and consumer safety.
The synthesis of CAS No. 1805215-69-3 involves multi-step reactions, including halogenation and amination, with yields optimized through advanced catalytic methods. Industry professionals frequently search for scalable production techniques and cost-effective raw materials to meet commercial demands. Innovations in continuous flow chemistry have shown promise in addressing these challenges, reducing waste and energy consumption—an aspect highly relevant to the green chemistry movement.
Another hot topic is the compound's potential in cancer research, where its pyridine core interacts with kinase domains. Computational models predict strong inhibitory effects on specific oncogenic pathways, sparking collaborations between academia and biotech firms. FAQs often revolve around its solubility in aqueous systems and compatibility with drug delivery platforms, which are pivotal for preclinical development.
From an agrochemical perspective, 6-Amino-4-(difluoromethyl)-2-hydroxy-3-(trifluoromethyl)pyridine is explored as a herbicide synergist, leveraging its ability to disrupt weed metabolism without harming crops. Searches for resistance management solutions in agriculture highlight its utility in combating superweeds—a pressing global issue. Regulatory databases emphasize its favorable ecotoxicological profile, though long-term field studies remain ongoing.
Analytical characterization of this compound employs HPLC-MS and NMR spectroscopy, with purity standards exceeding 98%. Quality control protocols are frequently discussed in forums, particularly regarding batch-to-batch consistency—a key concern for manufacturers. Storage recommendations typically include anhydrous conditions and light-sensitive packaging to preserve stability.
Emerging applications in material science have also been reported, such as its use in designing fluorinated polymers with enhanced thermal resistance. This interdisciplinary relevance underscores why CAS No. 1805215-69-3 ranks high in patent filings and R&D investments. Future directions may explore its role in bioimaging probes or catalysis, aligning with the broader shift toward multifunctional chemicals.
1805215-69-3 (6-Amino-4-(difluoromethyl)-2-hydroxy-3-(trifluoromethyl)pyridine) 関連製品
- 2228432-89-9(3-(3,5-dichloropyridin-4-yl)-2,2-difluoropropanoic acid)
- 255710-83-9(3-3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-ylpropanenitrile)
- 75444-80-3(2-(1-benzothiophen-2-yl)acetonitrile)
- 2228391-19-1(2-bromo-3-(hydroxyamino)methyl-6-methoxyphenol)
- 1334368-66-9(1-2-(4-methoxyphenyl)acetyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylpiperidine-4-carboxamide)
- 1600375-81-2(2-(1-ethyl-1H-pyrazol-5-yl)cyclopropan-1-amine)
- 941956-28-1(N-(furan-2-yl)methyl-2-1-(4-methoxybenzenesulfonyl)piperidin-2-ylacetamide)
- 1260385-58-7(4-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine)
- 2640973-80-2(4-(6-{4-[2-(4-Bromophenyl)ethyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine)
- 1935214-80-4(tert-butyl N-(3,3-dimethyl-1-sulfanylbutan-2-yl)carbamate)




